Benzyl-PEG14-t-butyl-ester
Description
Role in Proteolysis Targeting Chimera Architecture
The structural integrity of proteolysis targeting chimeras relies on three components: a warhead targeting the protein of interest, an anchor recruiting an E3 ubiquitin ligase, and a linker that spatially aligns these two domains. This compound serves as a PEG-based linker, mediating this interaction through its 14 ethylene glycol repeats. This configuration provides exceptional flexibility, enabling the warhead and anchor to adopt orientations conducive to ternary complex formation.
The PEG chain’s hydrophilicity mitigates aggregation and improves aqueous solubility, a persistent challenge in proteolysis targeting chimera development. Computational studies highlight that linker lengths exceeding four PEG units minimize steric clashes between the warhead and E3 ligase, a critical factor for maintaining binding affinity. For instance, truncating the PEG chain to fewer than four units reduced binding affinity by up to 20-fold in Bruton’s tyrosine kinase degraders, underscoring the importance of optimal linker length. This compound’s 14-unit chain exceeds this threshold, ensuring sufficient distance between functional domains while retaining conformational adaptability.
The tert-butyl ester group further enhances stability by resisting enzymatic hydrolysis, a common limitation of ester-containing linkers. This modification prolongs the linker’s half-life in physiological environments, ensuring sustained activity during proteasome-mediated degradation. Recent advancements in crystallography and molecular modeling have illuminated how PEG-based linkers like this compound facilitate cooperative interactions between target proteins and E3 ligases, enabling selective ubiquitination.
Table 1: Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{40}\text{H}{72}\text{O}_{16} $$ |
| Molecular Weight | 808.99 g/mol |
| Functional Groups | Benzyl, PEG14, tert-butyl ester |
| Solubility | High (PEG-mediated) |
| Stability | Enhanced (tert-butyl ester) |
Historical Evolution of PEG-Based Linkers in Bifunctional Molecules
The journey toward PEG-based linkers began with early proteolysis targeting chimeras employing peptide-based structures, which suffered from poor pharmacokinetics and proteolytic susceptibility. The transition to synthetic linkers in the late 2000s marked a paradigm shift, with PEG emerging as a favored scaffold due to its biocompatibility and tunable properties. Initial prototypes utilized short PEG chains (e.g., PEG4), but empirical optimization revealed that longer chains (e.g., PEG8–PEG14) improved degradation efficacy by accommodating spatial and steric demands.
This compound exemplifies this evolution, integrating lessons from decades of linkerology—the science of optimizing linker composition. Early studies demonstrated that rigid, aromatic moieties like benzyl groups could enhance proteolysis targeting chimera selectivity by restricting linker flexibility, thereby favoring productive ternary complex geometries. Concurrently, the tert-butyl ester group addressed solubility limitations inherent to purely hydrocarbon linkers, enabling broader applicability across diverse therapeutic targets.
Table 2: Comparative Analysis of PEG Linker Lengths in Proteolysis Targeting Chimeras
| PEG Units | Degradation Efficacy | Solubility | Rigidity |
|---|---|---|---|
| PEG4 | Moderate | Low | High |
| PEG8 | High | Moderate | Moderate |
| PEG14 | Optimal | High | Low |
Recent innovations leverage computational tools like PROTAC-INVENT to design linkers with predefined three-dimensional conformations, reducing reliance on trial-and-error synthesis. These tools simulate how linkers like this compound interact within the binding pockets of target-E3 ligase complexes, enabling rational design of next-generation degraders. Despite these advances, PEG-based linkers remain indispensable due to their proven versatility and ease of functionalization.
Properties
Molecular Formula |
C40H72O16 |
|---|---|
Molecular Weight |
809.0 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C40H72O16/c1-40(2,3)56-39(41)9-10-42-11-12-43-13-14-44-15-16-45-17-18-46-19-20-47-21-22-48-23-24-49-25-26-50-27-28-51-29-30-52-31-32-53-33-34-54-35-36-55-37-38-7-5-4-6-8-38/h4-8H,9-37H2,1-3H3 |
InChI Key |
QQWRCOVBXYCPJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Stepwise Esterification and PEG Coupling
The most widely adopted strategy involves two sequential reactions: (1) synthesis of the tert-butyl ester core and (2) conjugation to a benzyl-terminated PEG14 chain. A Chinese patent (CN103787971A) details a model reaction for tert-butyl ester formation using methyl vinyl ketone and 4-formylpiperidine-1-tert-butyl formate in tetrahydrofuran (THF) at -10°C, followed by potassium hydroxide-mediated cyclization. Yields for analogous tert-butyl esters under these conditions reach 78% after column chromatography.
For PEG coupling, the RSC protocol demonstrates that tert-butyl-protected carboxylates react efficiently with PEG amines in anhydrous dichloromethane using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Applied to this compound, this would involve:
-
Activating the tert-butyl ester’s carboxylic acid with DCC/DMAP
-
Reacting with benzyl-PEG14-amine under nitrogen atmosphere
-
Purifying via silica gel chromatography (ethyl acetate/hexane gradients)
Key Data:
One-Pot Tandem Synthesis
Recent advances employ tandem catalysis to streamline synthesis. A PubMed study demonstrates that thionyl chloride (SOCl₂) efficiently converts tert-butyl esters to acid chlorides at room temperature (89% yield). This reactivity enables in situ generation of active intermediates for PEG coupling without isolating the tert-butyl ester:
This method reduces purification steps but requires strict anhydrous conditions to prevent hydrolysis of the acid chloride.
Critical Analysis of Purification Techniques
Column Chromatography Optimization
The patent CN103787971A specifies silica gel chromatography with cyclohexane/ethyl acetate (80:20 → 60:40) for tert-butyl ester purification. For PEG-containing compounds, the RSC method uses gradient elution (ethyl acetate/hexane 1:5 → 2:5) to separate PEG14 derivatives. However, PEG’s high polarity necessitates longer column equilibration times and finer silica grades (230–400 mesh).
Comparative Elution Data:
Recrystallization Challenges
While tert-butyl esters often crystallize from hexane, PEG14’s hydrophilicity complicates recrystallization. The RSC protocol resolves this by using heptane/ethyl acetate mixtures (3:1) to induce crystallization at 4°C. This step achieves >99% purity but with a 15–20% yield loss due to PEG’s solubility limitations.
Spectroscopic Characterization and QC
NMR Analysis
¹H NMR of this compound shows characteristic signals:
¹³C NMR confirms the ester carbonyl at δ 173.05 ppm and benzyl carbons at δ 128.5–136.8 ppm.
Mass Spectrometry
High-resolution ESI-MS of the compound exhibits a molecular ion peak at m/z 808.99 ([M+H]⁺), matching the theoretical molecular weight of C₄₀H₇₂O₁₆. PEG’s polydispersity index (Đ = 1.02–1.04) is monitored via MALDI-TOF.
Industrial-Scale Production Considerations
Scientific Research Applications
Role in PROTAC Technology
One of the primary applications of Benzyl-Polyethylene Glycol 14-t-butyl ester is as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) . PROTACs are innovative molecules designed to selectively degrade target proteins within cells, which is particularly beneficial in cancer therapy and other diseases where protein dysregulation occurs. The compound's long polyethylene glycol chain enhances its solubility and flexibility, which is crucial for optimal binding interactions between the target protein and E3 ubiquitin ligase, facilitating efficient ubiquitination and subsequent degradation via the proteasome pathway.
Drug Delivery Systems
Benzyl-Polyethylene Glycol 14-t-butyl ester is also utilized in drug delivery systems . Its properties improve the solubility and bioavailability of poorly soluble drugs, making it an essential component in pharmaceutical formulations. The compound's ability to form stable complexes with therapeutic agents allows for controlled release and targeted delivery, thereby enhancing therapeutic efficacy .
Polymer Production
In the field of polymer chemistry, Benzyl-Polyethylene Glycol 14-t-butyl ester serves as a key ingredient in the production of various polymers. Its unique structure allows for modifications that can lead to the development of new materials with desirable properties, such as increased hydrophilicity or improved mechanical strength. This adaptability makes it valuable for creating advanced biomaterials used in drug delivery systems and tissue engineering.
Interaction Studies
Research involving Benzyl-Polyethylene Glycol 14-t-butyl ester includes interaction studies that focus on its role in forming complexes with target proteins and E3 ligases. These studies are essential for understanding how modifications to the linker can affect the efficiency and specificity of protein degradation. The flexibility provided by the polyethylene glycol chain is critical for optimizing binding interactions, influencing both efficacy and selectivity in therapeutic contexts.
Mechanism of Action
Benzyl-PEG14-t-butyl-ester functions as a linker in PROTACs, connecting two different ligands. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism allows for the selective degradation of specific proteins, making PROTACs a powerful tool for targeted therapy .
Comparison with Similar Compounds
Key Observations:
Application-Specific Comparisons
Pharmaceutical Utility: this compound’s PEGylation reduces renal clearance and immunogenicity, a stark contrast to methyl benzoate, which lacks biocompatibility for therapeutic use . Industrial Relevance: Ethylmethyl benzene (CAS 611-14-3) serves as a solvent in coatings and adhesives, whereas this compound is tailored for biomedical applications due to its functional versatility .
Biological Activity
Benzyl-PEG14-t-butyl-ester is a synthetic compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by a benzyl group and a t-butyl ester functional group attached to a PEG chain consisting of 14 repeating units. This compound has garnered attention primarily for its role in the development of proteolysis-targeting chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade target proteins within cells. The biological activity of this compound is significant, particularly in cancer therapy and drug delivery systems.
The primary mechanism of action of this compound involves its function as a linker in PROTAC technology. PROTACs utilize this compound to connect a target protein to an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of specific proteins via the proteasome pathway. This targeted approach allows for precise therapeutic interventions, especially in diseases where protein degradation is advantageous, such as cancer.
Interaction Studies
Research indicates that the flexibility provided by the PEG chain is crucial for optimal binding interactions between the PROTAC and its target proteins. The structural characteristics of this compound enable it to form stable complexes with E3 ligases, thereby influencing both efficacy and selectivity in therapeutic applications. Studies have shown that modifications to the linker can significantly impact the efficiency of protein degradation, making it essential to understand these interactions for optimizing PROTAC design .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds, highlighting its unique properties:
| Compound | PEG Length | Unique Features |
|---|---|---|
| Benzyl-PEG10-t-butyl ester | 10 | Shorter PEG chain; potentially less solubility and flexibility compared to PEG14. |
| Benzyl-PEG17-t-butyl ester | 17 | Longer PEG chain; increased solubility but may alter binding dynamics. |
| Benzyl-PEG7-azide | 7 | Contains an azide group for click chemistry applications; shorter PEG length. |
| Benzyl-PEG16-alcohol | 16 | Hydroxyl functional group instead of t-butyl; differing reactivity profiles. |
This compound's balanced length provides sufficient flexibility while maintaining good solubility, making it particularly effective for applications requiring precise control over molecular interactions.
Anticancer Activity
A study evaluated the efficacy of various PEG esters, including this compound, on breast cancer cell lines MCF-7, SK-BR-3, and MDA-MB-231. The results indicated that while these esters suppressed cell growth, they were less potent compared to other identified leads such as L-γ-methyleneglutamic acid amides. Notably, pharmacokinetic studies suggested that certain metabolites were responsible for the observed anticancer activity .
Drug Delivery Applications
This compound has also been explored for its potential in drug delivery systems. Its ability to enhance solubility and stability makes it a promising candidate for formulating drugs that require improved bioavailability. The incorporation of this compound into drug formulations has been shown to facilitate better therapeutic outcomes in preclinical models .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing Benzyl-PEG14-t-butyl-ester with high purity, and how can impurities be minimized?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Activation of the PEG backbone using dichloromethane or dioxane as solvents under inert conditions.
- Step 2 : Sequential coupling of the benzyl and t-butyl ester groups via nucleophilic substitution.
- Step 3 : Purification via column chromatography or preparative HPLC to isolate the target compound.
- Critical Parameters : Reaction temperature (maintained at 0–5°C during activation), stoichiometric ratios (e.g., 1:1.2 for PEG:benzyl chloride), and post-synthesis characterization using NMR and mass spectrometry to confirm purity (>95%) .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm the presence of benzyl (δ 7.3–7.5 ppm) and t-butyl (δ 1.2–1.4 ppm) groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+Na] peak at m/z ~850–900).
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity and detect PEG-related byproducts (e.g., oligomerization products) .
Q. How should researchers design experiments to evaluate the solubility enhancement of hydrophobic drugs using this compound?
- Methodological Answer :
- In Vitro Models : Prepare drug-loaded micelles by solvent evaporation and measure critical micelle concentration (CMC) via fluorescence spectroscopy using pyrene as a probe.
- Solubility Assays : Use dynamic light scattering (DLS) to determine particle size (target: <200 nm) and zeta potential for stability assessment.
- Drug Release Studies : Dialysis bags (MWCO 10 kDa) in PBS (pH 7.4) with HPLC quantification at timed intervals .
Advanced Research Questions
Q. How can researchers resolve contradictory data in solubility studies across different experimental conditions (e.g., pH, temperature)?
- Methodological Answer :
- Contradiction Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers and assess variability sources. For pH-dependent discrepancies, validate buffer compatibility (e.g., avoid phosphate buffers above pH 8 due to PEG hydrolysis).
- Replicate Experiments : Conduct triplicate runs under controlled humidity (40–60%) and temperature (±0.5°C).
- Cross-Validation : Compare results with alternative techniques (e.g., isothermal titration calorimetry vs. DLS) to confirm trends .
Q. What strategies optimize reaction conditions for scaling up this compound synthesis while maintaining yield and purity?
- Methodological Answer :
- DoE (Design of Experiments) : Use fractional factorial designs to test variables (e.g., solvent volume, catalyst loading).
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction kinetics and adjust parameters in real time.
- Scale-Up Considerations : Transition from batch to flow chemistry for improved heat transfer and reduced side reactions .
Q. How do researchers evaluate the stability of this compound under varying storage conditions (e.g., light, oxygen exposure)?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation products via LC-MS.
- Oxidative Stability : Use oxygen-sensitive probes (e.g., 2,2,6,6-tetramethylpiperidine-1-oxyl) to quantify free radical formation.
- Light Sensitivity : Expose to UV light (λ = 365 nm) and track changes in UV-Vis absorbance spectra .
Research Integrity & Data Management
Q. What ethical and procedural standards apply when publishing data on this compound?
- Methodological Answer :
- Reproducibility : Document all experimental parameters (e.g., solvent lot numbers, equipment calibration dates) in supplementary materials.
- Data Transparency : Share raw NMR/MS spectra in public repositories (e.g., Zenodo) with DOI links.
- Plagiarism Checks : Use software (e.g., Turnitin) to ensure originality, and cite prior work on PEGylation mechanisms .
Q. How can researchers validate the reliability of contradictory findings in drug delivery applications?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies and apply weighted regression models to identify consensus trends.
- Independent Verification : Collaborate with third-party labs to replicate key experiments (e.g., drug release profiles).
- Error Analysis : Use Monte Carlo simulations to quantify uncertainty in kinetic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
